2-Furfurylthio-3-methylpyrazine

Description

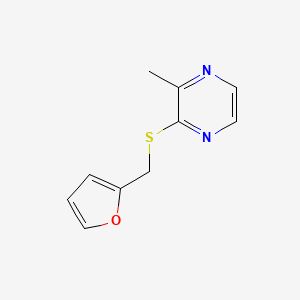

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRSWMCUERVSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1SCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069319 | |

| Record name | 2-((2-Furylmethyl)thio)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid | |

| Record name | 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.138-1.148 (20°) | |

| Record name | 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

59303-07-0, 59035-98-2, 65530-53-2 | |

| Record name | 2-[(2-Furanylmethyl)thio]-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59303-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3(or 5 or 6)-(furfurylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059035982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(furfurylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059303070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-[(2-furanylmethyl)thio]-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-((2-Furylmethyl)thio)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furfurylthio-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazine, [(3-furanylmethyl)thio]methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(FURFURYLTHIO)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNN0V366HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture of isomers) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of 2-Furfurylthio-3-methylpyrazine?

An In-Depth Technical Guide to the Chemical Properties of 2-Furfurylthio-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant heterocyclic compound, primarily recognized for its potent sensory characteristics reminiscent of roasted coffee and meat.[1][2][3] Its application as a flavoring agent in the food industry is well-established.[4][5] However, its chemical profile suggests a broader utility, including recent investigations into its efficacy as an anti-corrosion agent.[6] This guide provides a comprehensive technical overview of the chemical properties of this compound, synthesizing data from spectroscopic analyses, physicochemical evaluations, and reactivity studies. It is intended to serve as a foundational resource for professionals engaged in flavor chemistry, materials science, and drug discovery, where the unique attributes of sulfur-containing heterocycles are of interest.

Molecular Structure and Identification

The compound's structure features a pyrazine ring substituted with a methyl group and a furfurylthio group. This unique combination of a sulfur linkage, an electron-deficient diazine ring, and an electron-rich furan moiety governs its distinct chemical behavior.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-[(furan-2-ylmethyl)sulfanyl]-3-methylpyrazine | [4] |

| CAS Number | 65530-53-2 | [1][2][6] |

| Synonyms | 2-Methyl-3-(furfurylthio)pyrazine; FEMA 3189 | [4][5] |

| Molecular Formula | C₁₀H₁₀N₂OS | [4][7] |

| Molecular Weight | 206.27 g/mol | [1][4] |

| Canonical SMILES | CC1=NC=CN=C1SCC2=CC=CO2 | [4] |

| InChIKey | PFRSWMCUERVSAT-UHFFFAOYSA-N |[4][7] |

Physicochemical Properties

This compound is typically encountered as a colorless to pale yellow liquid.[4][7] Its high boiling point and miscibility in organic solvents are characteristic of a moderately polar molecule of its size.

Table 2: Physicochemical Data

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Physical Form | Colorless to pale yellow liquid | Ambient | [4][7] |

| Odor Profile | Roasted coffee, nutty, meaty, sulfurous | - | [2][3] |

| Boiling Point | 153-156 °C | at 1333 Pa (10 mmHg) | [6] |

| 110 °C | at 0.1 mbar | [2] | |

| Density | 1.138 - 1.148 g/cm³ | at 20 °C | [3][4] |

| Refractive Index | 1.580 - 1.597 | at 20 °C | [3][4][6] |

| Flash Point | 56.67 °C | TCC | [3] |

| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents | Ambient |[4][5][8] |

The insolubility in water is expected due to the predominantly nonpolar character of the pyrazine and furan rings and the thioether linkage. However, the nitrogen and oxygen heteroatoms allow for some polarity, contributing to its solubility in polar organic solvents like ethanol.

Synthesis and Purification

A primary route for the synthesis of this compound involves a nucleophilic substitution reaction. This approach offers high yields and is amenable to standard laboratory conditions.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by spectroscopic methods.

-

Preparation : To a solution of 3-methyl-2-pyrazinethiol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Causality: The strong base (NaH) is required to deprotonate the thiol, forming the highly nucleophilic thiolate anion. The inert atmosphere prevents oxidation of the thiolate, and the low temperature controls the exothermic deprotonation reaction.

-

-

Reaction : Allow the mixture to stir at 0 °C for 30 minutes. Subsequently, add a solution of furfuryl chloride (1.05 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Causality: The furfuryl chloride provides the electrophilic carbon for the SN2 attack by the thiolate. Monitoring by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) against the starting material spots confirms the reaction's progression towards completion.

-

-

Workup : Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Causality: Quenching neutralizes any remaining reactive species. Extraction isolates the desired organic product from the aqueous phase containing inorganic salts.

-

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

-

Causality: The brine wash removes residual water. Drying agents remove all traces of water before solvent evaporation. Purification is essential to remove unreacted starting materials and byproducts, yielding the pure compound for analysis.

-

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous identification and structural confirmation. The following sections detail the expected spectral features based on the molecule's constituent functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak (M⁺) at m/z = 206. The primary fragmentation pathway involves the cleavage of the C-S and S-CH₂ bonds, which are the weakest points in the molecule.

-

Molecular Ion (M⁺) : m/z 206, corresponding to the molecular weight [C₁₀H₁₀N₂OS]⁺.[4]

-

Key Fragments :

-

m/z 125: Loss of the furfurylmethyl radical (•CH₂-C₄H₃O), resulting from cleavage of the S-CH₂ bond, leaving the [3-methylpyrazin-2-yl)sulfanyl]⁺ cation.

-

m/z 97: Loss of the furfuryl radical (•C₄H₃O), if fragmentation occurs within the side chain.

-

m/z 81: The furfurylmethyl cation [C₅H₅O]⁺, resulting from cleavage of the C-S bond. This is often a very prominent peak in the mass spectra of furfuryl derivatives.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. Predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures.[10]

Table 3: Predicted ¹H and ¹³C NMR Data

| Position | Group | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyrazine-CH | H-5, H-6 | ~8.2-8.4, (2H, m) | ~142-145 |

| Pyrazine-C-Me | C-3 | - | ~152 |

| Pyrazine-C-S | C-2 | - | ~155 |

| Methyl | -CH₃ | ~2.5, (3H, s) | ~20 |

| Methylene | -S-CH₂- | ~4.2, (2H, s) | ~30 |

| Furan-CH | H-5' | ~7.4, (1H, m) | ~143 |

| Furan-CH | H-3' | ~6.2, (1H, m) | ~108 |

| Furan-CH | H-4' | ~6.3, (1H, m) | ~111 |

| Furan-C-O | C-2' | - | ~150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

~3100-3000 cm⁻¹ : Aromatic C-H stretching (pyrazine and furan rings).

-

~2950-2850 cm⁻¹ : Aliphatic C-H stretching (methyl and methylene groups).[11]

-

~1580-1450 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the aromatic pyrazine and furan rings.

-

~1250 cm⁻¹ and ~1015 cm⁻¹ : Asymmetric and symmetric C-O-C stretching of the furan ring.

-

~740 cm⁻¹ : C-S stretching, typically a weak band.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three main components: the thioether linkage, the pyrazine ring, and the furan ring.

Caption: Potential chemical reactivity pathways for this compound.

-

Oxidation : The thioether sulfur is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding sulfoxide, while stronger agents can lead to the sulfone. This transformation would significantly alter the molecule's sensory properties and electronic profile.

-

Stability : The compound demonstrates sufficient thermal stability to be used in cooked and baked goods.[6] However, like many flavor compounds containing furan and thiol moieties, it can undergo degradation or participate in further reactions during thermal processing, such as the Maillard reaction, which can impact the final flavor profile.[12] The furan ring, while aromatic, is prone to degradation under strongly acidic conditions, which can lead to ring-opening.

-

Coordination Chemistry : The presence of soft (sulfur) and borderline (nitrogen) Lewis basic sites allows the molecule to act as a ligand for metal ions. This is the basis for its observed property as a corrosion inhibitor for copper in acidic media, where it likely forms a protective film on the metal surface through coordination.[6]

Conclusion

This compound is a multifaceted compound whose chemical properties are a direct consequence of the interplay between its pyrazine, furan, and thioether functionalities. While its primary application remains in the flavor industry, its demonstrated anti-corrosion capabilities highlight a potential for broader industrial use. A thorough understanding of its spectroscopic signature, physicochemical parameters, and chemical reactivity is paramount for quality control in its current applications and for the innovative design of new materials and molecules in scientific research and development.

References

- PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine.

- The Good Scents Company. (n.d.). ((furfuryl thio)methyl) pyrazine.

- The Good Scents Company. (n.d.). 2-methyl-3-furfuryl thiopyrazine.

- Scent.vn. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.

- The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.

- T. H. Parliment, & R. J. McGorrin. (2012). Reactivity and stability of selected flavor compounds. Critical Reviews in Food Science and Nutrition, 52(9), 785-807.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.

- FooDB. (2015). Showing Compound 2-[(2-Furanylmethyl)thio]-6-methylpyrazine (FDB015041).

- The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine.

- NIST. (n.d.). Furan, 2-[(methyldithio)methyl]-. NIST Chemistry WebBook.

- NIST. (n.d.). 2-Furfurylthiol. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 2-Methylpyrazine.

- MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation.

Sources

- 1. scent.vn [scent.vn]

- 2. parchem.com [parchem.com]

- 3. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 4. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thegoodscentscompany.com [thegoodscentscompany.com]

- 6. This compound | 65530-53-2 [chemicalbook.com]

- 7. 2-((Furan-2-ylmethyl)thio)-3-methylpyrazine | CymitQuimica [cymitquimica.com]

- 8. 2-methyl-3-furfuryl thiopyrazine, 59303-07-0 [thegoodscentscompany.com]

- 9. 2-Furfurylthiol [webbook.nist.gov]

- 10. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and occurrence of 2-Furfurylthio-3-methylpyrazine.

An In-Depth Technical Guide to the Natural Sources and Occurrence of 2-Furfurylthio-3-methylpyrazine

Abstract

This compound (CAS No. 65530-53-2) is a potent, sulfur-containing heterocyclic aroma compound of significant interest in flavor science and food chemistry. Characterized by its intense roasted, nutty, coffee-like, and savory meat notes, it serves as a key contributor to the desirable sensory profiles of numerous thermally processed foods.[1][2] While not typically found in raw or unprocessed ingredients, it is a quintessential example of a natural flavorant generated in situ during cooking.[1][3] This guide provides a comprehensive technical overview of the formation pathways, natural occurrence in key food systems, and analytical methodologies for the identification of this compound, tailored for researchers, scientists, and professionals in drug and flavor development.

The Chemistry of a Potent Aroma Compound

This compound is a hybrid molecule, integrating three key chemical moieties that arise from distinct precursors during thermal processing: a pyrazine ring, a furan ring, and a thioether linkage. Its profound impact on food aroma is attributable to an extremely low odor threshold, a characteristic feature of many sulfur-containing volatiles.[4] The synergy between the roasted, nutty notes of the pyrazine and the characteristic sulfury, coffee-like notes from the furfurylthiol group results in a complex and highly sought-after aroma profile.[5][6]

Table 1: Physicochemical and Sensory Profile of this compound

| Property | Description | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₂OS | [7] |

| Molecular Weight | 206.27 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [7] |

| CAS Number | 65530-53-2 | [8] |

| FEMA Number | 3189 | [7][8] |

| Odor Type | Coffee, sulfurous, nutty, roasted, cooked meaty | [1][2] |

| Sensory Descriptors | Recognized for amplifying roasted and nutty aspects, particularly in coffee, and contributing to savory profiles in cooked meats. | [1][5] |

| Solubility | Insoluble in water; soluble in alcohol and organic solvents. | [1][7] |

Primary Formation Pathway: The Maillard Reaction

The genesis of this compound is intrinsically linked to the Maillard reaction, a complex cascade of non-enzymatic browning reactions that occurs between reducing sugars and amino acids upon heating.[9][10] This reaction is the cornerstone of flavor development in cooked, baked, and roasted foods. The formation of this specific molecule requires the convergence of three distinct precursor pathways, all originating from common food components.

Causality of Precursor Requirement:

-

Pyrazine Ring Formation: The methylated pyrazine core is formed from the reaction of α-aminoketones, which are intermediates of the Strecker degradation of amino acids (like alanine, for the methyl group) with dicarbonyl compounds derived from sugar degradation.[10][11] Two nitrogen atoms from the amino acids are incorporated into the heterocyclic ring.

-

Furfuryl Moiety Formation: The furan ring is a product of the thermal degradation of carbohydrates, particularly pentose sugars like arabinose and ribose.[6][12] These sugars cyclize and dehydrate to form furfural, a key intermediate.

-

Sulfur Source: The thioether linkage necessitates a sulfur donor. Sulfur-containing amino acids, primarily cysteine, are the most common source.[6] During heating, cysteine degrades to release hydrogen sulfide (H₂S), a highly reactive nucleophile.

The overall pathway can be conceptualized as the reaction between a reactive pyrazine intermediate, furfural (derived from sugars), and hydrogen sulfide (derived from cysteine).

Figure 1: Simplified formation pathway of this compound.

Occurrence and Significance in Key Food Systems

The presence of this compound is a hallmark of foods that have undergone significant thermal processing. Its concentration and sensory impact are directly related to the availability of precursors in the raw material and the specific time-temperature conditions of the process.

Roasted Coffee

Coffee is arguably the most prominent natural source of this compound. The roasting of green coffee beans provides the ideal environment for its formation, transforming the relatively bland precursors into a rich and complex aromatic profile.

-

Precursors in Green Coffee: Green coffee beans are rich in carbohydrates (sucrose, arabinogalactan), free amino acids, and sulfur-containing compounds, which serve as the necessary precursors.[13]

-

Role in Aroma: this compound, along with its close relative 2-furfurylthiol, is considered a signature component of the "roasty" and "sulfury" aroma of freshly brewed coffee.[5][6] It contributes depth and complexity, enhancing the overall sensory experience.[5]

-

Chemical Instability: Studies have shown that key thiols like 2-furfurylthiol can degrade significantly when a coffee beverage is kept warm.[14] This degradation, potentially involving binding to melanoidins (the brown polymers formed during the Maillard reaction), leads to a loss of the fresh-roasted aroma, a phenomenon known as aroma staling.[14]

Cooked Meats

The savory, roasted, and brothy notes characteristic of cooked meat are largely due to Maillard reaction products.

-

Formation during Cooking: The cooking of beef, lamb, and other meats provides the requisite amino acids (including cysteine), glycogen (a source of reducing sugars), and heat to generate a wide array of pyrazines and sulfur compounds.[4][15]

-

Sensory Contribution: The "cooked meaty" descriptor associated with this compound highlights its importance in creating a savory meat profile.[1] It is often found alongside other critical meat odorants like 2-methyl-3-furanthiol.[16]

Other Thermally Processed Foods

While coffee and meat are the most cited examples, the fundamental chemistry of its formation implies its presence in other food systems:

-

Baked Goods: The crust of bread and other baked products develops its color and flavor through the Maillard reaction, suggesting the potential for pyrazine formation.[3]

-

Roasted Nuts & Seeds: The roasting process for nuts and seeds also creates a flavor profile rich in pyrazines, making them a plausible source.

Table 2: Natural Occurrence and Formation Context

| Food Category | Key Process | Essential Precursors | Resulting Sensory Profile |

| Coffee | Roasting | Amino acids, pentose sugars (arabinose), sulfur compounds | Roasted, nutty, sulfury, coffee-like[5][6] |

| Meat (Beef, Lamb) | Cooking (Roasting, Frying) | Amino acids (cysteine), glycogen, lipid degradation products | Savory, cooked meaty, roasted[1][15] |

| Baked Goods | Baking | Amino acids, reducing sugars from flour | Roasted, nutty notes in crust |

| Roasted Nuts/Seeds | Roasting | Amino acids, sugars, oils | Toasted, nutty, roasted |

Analytical Workflow: Extraction and Identification

The identification and quantification of trace volatile compounds like this compound from a complex food matrix require a sensitive and selective analytical approach. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a field-proven methodology for this purpose.[16]

Protocol: SPME-GC-MS Analysis of Volatile Compounds

This protocol provides a self-validating system for the analysis of target aroma compounds from a food sample (e.g., ground coffee, cooked meat homogenate).

1. Sample Preparation: a. Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial. b. Add a known concentration of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine, deuterated analogs) to enable semi-quantification. c. For solid or semi-solid matrices, add a defined volume of saturated sodium chloride solution to improve the release of volatile compounds by increasing the ionic strength of the matrix.[16] d. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. SPME Headspace Extraction: a. Place the vial in a temperature-controlled agitator. b. Equilibration: Incubate the sample at a controlled temperature (e.g., 60-80°C) for a defined time (e.g., 10-15 minutes) to allow volatiles to partition into the headspace.[16] c. Extraction: Expose a pre-conditioned SPME fiber to the sample headspace for a specific duration (e.g., 20-30 minutes) under continued agitation.

- Causality: The choice of fiber coating is critical. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is effective for trapping a broad range of volatile and semi-volatile compounds, including pyrazines and sulfur compounds.[16]

3. GC-MS Desorption and Analysis: a. Desorption: Immediately transfer the SPME fiber to the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the trapped analytes onto the analytical column. b. Chromatographic Separation: Utilize a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-Wax) to separate the complex mixture of volatile compounds.

- Example Temperature Program: Initial temperature of 40°C hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min. c. Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-400) with electron ionization (70 eV). d. Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic reference standard. Key mass fragments should be matched against a spectral library (e.g., NIST, Wiley).

4. Olfactometry (Optional but Recommended): a. To confirm the sensory relevance, couple the GC effluent to a sniffing port (GC-Olfactometry). b. A trained panelist can assess the odor character at the specific retention time of the target compound, confirming its "coffee" or "meaty" aroma.[16]

Figure 2: Experimental workflow for SPME-GC-MS analysis of food volatiles.

Conclusion

This compound stands as a critical aroma compound whose presence is a direct and natural consequence of thermal food processing. Its formation via the Maillard reaction from ubiquitous precursors—sugars and amino acids—makes it a key contributor to the desirable roasted and savory flavors in foods ranging from coffee to cooked meat. Understanding the chemical principles behind its formation and mastering the analytical techniques for its detection are essential for scientists aiming to optimize and control flavor development in food products and for researchers investigating the complex chemistry of taste and smell.

References

- The Aroma of Coffee: How this compound Elevates the Experience. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2. (n.d.). The Good Scents Company.

- Study on the Role of Precursors in Coffee Flavor Formation Using In-Bean Experiments. (2009). Journal of Agricultural and Food Chemistry.

- Heterocyclics, Pyrazines, & Sulfur. (n.d.). Advanced Biotech.

- Natural Pyrazine & Thiazole List. (n.d.). Win Win International Inc.

- Aroma compounds: pyrazines, furans, thiols. (n.d.). Coffee Basics Pro.

- 2-Methyl-3-(furfurylthio)pyrazine. (n.d.). PubChem.

- ((furfuryl thio)methyl) pyrazine, 59021-05-5. (n.d.). The Good Scents Company.

- 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine, 59035-98-2. (n.d.). The Good Scents Company.

- Hofmann, T., Schieberle, P. (2002). Chemical Interactions between Odor-Active Thiols and Melanoidins Involved in the Aroma Staling of Coffee Beverages. Journal of Agricultural and Food Chemistry, 50(2), 319-326.

- Sulfur-substituted Furan Derivatives. (2002). JECFA Food Additives Series 50.

- 2-Methyl-3(5 or 6)-Furfurylthio Pyrazine. (n.d.). Win Win International Inc.

- 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. (n.d.). FlavScents.

- Leahy, M. M., & Reineccius, G. A. (1989). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. In Thermal Generation of Aromas (ACS Symposium Series, Vol. 409, pp. 196-208). American Chemical Society.

- Elmore, J. S., Mottram, D. S., Enser, M., & Wood, J. D. (2000). Formation of 2-alkyl-(2H)-thiapyrans and 2-alkylthiophenes in cooked beef and lamb. Journal of Agricultural and Food Chemistry, 48(6), 2424–2429.

- Song, S., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 293.

- Papachristou, A. (2018). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Lund University Publications.

- 2-METHYL-3-(FURFURYLTHIO)PYRAZINE. (n.d.). precisionFDA.

- 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). The Good Scents Company.

- Blank, I., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(10), 3667-3673.

- Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. (2004). Journal of Agricultural and Food Chemistry.

- Hofmann, T., & Schieberle, P. (2012). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Handbook of Meat Processing (pp. 183-205). Wiley-Blackwell.

Sources

- 1. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 2. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine [flavscents.com]

- 3. 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine, 59035-98-2 [thegoodscentscompany.com]

- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 5. nbinno.com [nbinno.com]

- 6. coffeebasicspro.com [coffeebasicspro.com]

- 7. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. greatwinusa.com [greatwinusa.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Formation of 2-alkyl-(2H)-thiapyrans and 2-alkylthiophenes in cooked beef and lamb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Synthesis of 2-Furfurylthio-3-methylpyrazine

Introduction

2-Furfurylthio-3-methylpyrazine is a potent aroma compound, highly valued in the flavor and fragrance industry for its characteristic roasted, nutty, and coffee-like notes.[1] As a sulfur-containing pyrazine, it belongs to a class of heterocyclic compounds that are pivotal in the formulation of a wide array of savory and roasted flavors.[2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies presented herein are grounded in established chemical principles and supported by available literature, offering a practical framework for its laboratory-scale and potential industrial production.

Physicochemical Properties

A clear understanding of the target molecule's properties is fundamental for its synthesis and purification.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 153-156 °C at 10 mmHg |

| Refractive Index | 1.580-1.586 at 20 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

| CAS Number | 65530-53-2 |

(Source: PubChem CID 101003, The Good Scents Company)[1][3]

Core Synthesis Pathways

The synthesis of this compound can be approached through two primary strategic disconnections, both relying on the formation of a thioether bond between a pyrazine moiety and a furan moiety. The choice of pathway may be influenced by the availability of starting materials, desired purity, and scalability.

Pathway 1: Nucleophilic Aromatic Substitution of a Halogenated Pyrazine

This is arguably the most direct and industrially viable route, involving the reaction of a halogenated methylpyrazine with furfuryl mercaptan. The key intermediate for this pathway is 2-chloro-3-methylpyrazine.

Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the chloro-substituted carbon towards nucleophilic attack by the thiolate anion of furfuryl mercaptan.

Workflow Diagram

Caption: Workflow for Pathway 1.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-methylpyrazine

The synthesis of 2-chloro-3-methylpyrazine can be achieved through the chlorination of 2-methylpyrazine. A described method involves passing chlorine gas into a solution of 2-methylpyrazine in carbon tetrachloride in the presence of pyridine.[4]

-

Materials: 2-methylpyrazine, carbon tetrachloride, pyridine, chlorine gas.

-

Procedure:

-

Dissolve 2-methylpyrazine and pyridine in carbon tetrachloride in a reaction vessel equipped with a gas inlet and a stirrer.

-

Cool the solution and slowly bubble chlorine gas through the mixture while maintaining a controlled temperature.

-

After the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-chloro-3-methylpyrazine.[4]

-

Step 2: Synthesis of Furfuryl Mercaptan

Furfuryl mercaptan can be synthesized from furfuryl alcohol via the intermediate S-2-furfurylisothiourea.[5]

-

Materials: Furfuryl alcohol, thiourea, concentrated hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Dissolve thiourea in a mixture of water and concentrated hydrochloric acid.

-

Add furfuryl alcohol to the solution. The reaction is exothermic and should be controlled by cooling.

-

After the initial reaction, allow the mixture to stand.

-

Add a solution of sodium hydroxide to decompose the intermediate isothiourea.

-

The resulting furfuryl mercaptan is isolated by steam distillation.[5]

-

Step 3: Synthesis of this compound

This step involves the coupling of the two synthesized precursors.

-

Materials: 2-chloro-3-methylpyrazine, furfuryl mercaptan, a suitable base (e.g., sodium hydride, potassium carbonate), and an aprotic polar solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)).

-

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve furfuryl mercaptan in the chosen solvent.

-

Add the base portion-wise to the solution to form the thiolate anion.

-

To this mixture, add a solution of 2-chloro-3-methylpyrazine in the same solvent dropwise.

-

The reaction mixture is stirred at a suitable temperature (which may range from room temperature to reflux, depending on the chosen solvent and base) until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

-

Pathway 2: Reaction of a Mercaptopyrazine with a Furfuryl Halide

An alternative approach involves the formation of a mercaptopyrazine intermediate, which is then reacted with a furfuryl halide. This pathway may be advantageous if 2-mercapto-3-methylpyrazine is more readily accessible than its chloro- counterpart.

Mechanism

This pathway follows a standard SN2 mechanism, where the mercaptopyrazine acts as the nucleophile, and the furfuryl halide is the electrophile. The sulfur atom of the mercaptopyrazine attacks the carbon atom bearing the halogen on the furfuryl moiety, displacing the halide and forming the thioether linkage.

Workflow Diagram

Caption: Workflow for Pathway 2.

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-3-methylpyrazine

The synthesis of 2-mercapto-3-methylpyrazine can be achieved from 2-chloro-3-methylpyrazine by reaction with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Materials: 2-chloro-3-methylpyrazine, sodium hydrosulfide or thiourea, solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 2-chloro-3-methylpyrazine in a suitable solvent.

-

Add the sulfur nucleophile and heat the mixture to reflux.

-

If thiourea is used, a subsequent hydrolysis step with a base is required to liberate the thiol.

-

After the reaction is complete, the mixture is acidified to precipitate the mercaptan, which is then filtered, washed, and dried.

-

Step 2: Synthesis of Furfuryl Halide (e.g., Furfuryl Chloride)

Furfuryl chloride can be prepared from furfuryl alcohol by reaction with a halogenating agent such as thionyl chloride.

-

Materials: Furfuryl alcohol, thionyl chloride, a suitable solvent (e.g., diethyl ether).

-

Procedure:

-

In a reaction vessel, cool a solution of furfuryl alcohol in the chosen solvent.

-

Slowly add thionyl chloride to the solution while maintaining a low temperature.

-

After the addition is complete, the reaction is allowed to proceed to completion.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude furfuryl chloride, which should be used immediately due to its instability.

-

Step 3: Synthesis of this compound

-

Materials: 2-mercapto-3-methylpyrazine, furfuryl chloride, a mild base (e.g., potassium carbonate or triethylamine), and a solvent (e.g., acetone or acetonitrile).

-

Procedure:

-

Suspend 2-mercapto-3-methylpyrazine and the base in the chosen solvent.

-

Add the freshly prepared furfuryl chloride dropwise to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.

-

Filter off the inorganic salts and evaporate the solvent.

-

The resulting crude product is purified using similar methods as in Pathway 1 (vacuum distillation or column chromatography).

-

Conclusion

The synthesis of this compound is achievable through logical and well-established organic synthesis methodologies. Pathway 1, utilizing the nucleophilic aromatic substitution of 2-chloro-3-methylpyrazine, appears to be the more robust and potentially scalable route. The successful execution of these syntheses hinges on the careful control of reaction conditions and the purity of the intermediates. This guide provides a foundational framework for the synthesis of this important flavor compound, and it is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- Google Patents. (1976). US3952024A - Furfurylthioacetone.

- The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine.

- PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.

- The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.

- The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine.

- NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.

- NIH. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.

- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin.

- Organic Syntheses. (n.d.). 2-furfuryl mercaptan.

Sources

- 1. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 2. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]

- 3. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-3-METHYLPYRAZINE CAS#: 95-58-9 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Furfurylthio-3-methylpyrazine: From Discovery to Modern Analysis

Abstract

This technical guide provides a comprehensive overview of 2-Furfurylthio-3-methylpyrazine, a pivotal sulfur-containing heterocyclic aroma compound. Esteemed for its potent roasty and coffee-like aroma, this molecule is of significant interest to researchers, flavor chemists, and professionals in the food and beverage industry. This document traces the historical discovery of this compound, delves into its formation through the Maillard reaction, provides detailed protocols for its chemical synthesis and analytical quantification, and discusses its sensory properties and applications. Our objective is to furnish a holistic resource that combines foundational knowledge with actionable experimental methodologies, thereby empowering researchers and developers in their work with this impactful flavor compound.

Introduction: The Aromatic Signature of Roasted Foods

This compound is a volatile organic compound that plays a crucial role in the characteristic aroma of roasted foods, most notably coffee. Its potent sensory profile, described as roasty, nutty, and reminiscent of coffee, makes it a significant contributor to the overall flavor experience of a wide range of thermally processed products.[1] Belonging to the class of pyrazines, which are nitrogen-containing heterocyclic compounds, the addition of a sulfur-containing furfurylthio group to the pyrazine ring gives this molecule its unique and powerful aromatic properties.

The formation of this compound is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[2][3][4] This reaction is responsible for the development of color, flavor, and aroma in a vast array of cooked foods. The presence and concentration of sulfur-containing pyrazines like this compound are influenced by various factors, including the types of precursors present (amino acids, sugars), temperature, pH, and roasting time.

This guide will provide an in-depth exploration of this fascinating molecule, from its initial discovery in the mid-20th century to the sophisticated analytical techniques used to study it today.

Discovery and Historical Context

Prior to this, the general class of pyrazines had been recognized as important flavor compounds, but the specific identification of this compound and its direct association with the characteristic "roasty" notes of coffee was a significant advancement in the field of flavor chemistry. This discovery opened new avenues for research into the formation pathways of sulfur-containing aroma compounds and their impact on food quality.

Chemical Properties and Sensory Profile

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of 206.27 g/mol .[6] Its chemical structure features a methylpyrazine ring substituted with a furfurylthio group.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂OS | [6] |

| Molecular Weight | 206.27 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | Not readily available | |

| Solubility | Insoluble in water, soluble in organic solvents | [6] |

| Odor | Roasty, coffee, nutty | [1] |

The sensory properties of this compound are its most defining feature. It is characterized by a potent and distinctive aroma profile, with key descriptors including:

-

Roasty: The primary and most dominant aroma note.

-

Coffee: Specifically reminiscent of freshly roasted coffee beans.

-

Nutty: Contributing to a toasted nut character.

-

Sulfurous: A slight sulfurous note that is characteristic of many potent aroma compounds.

Due to its low odor threshold, even trace amounts of this compound can have a significant impact on the overall aroma of a product. This makes it a powerful tool for flavor chemists in the creation of coffee, roasted nut, and other savory flavor profiles.

Formation Pathway: The Maillard Reaction

The genesis of this compound is a fascinating example of the complex chemistry of the Maillard reaction. Its formation requires the presence of specific precursors: a sulfur source (typically the amino acid cysteine), a source of dicarbonyl compounds (from the degradation of reducing sugars), and a source of ammonia (from the degradation of amino acids).

The following diagram illustrates a plausible formation pathway:

Caption: Plausible Maillard reaction pathway for the formation of this compound.

Causality of the Pathway:

-

Formation of Precursors: The initial stages of the Maillard reaction involve the degradation of reducing sugars to form reactive α-dicarbonyl compounds like glyoxal and methylglyoxal. Simultaneously, the Strecker degradation of the sulfur-containing amino acid cysteine produces hydrogen sulfide (H₂S), a key sulfur donor. The degradation of other amino acids provides ammonia (NH₃). Dehydration of pentose sugars can also lead to the formation of furfural.[7]

-

Pyrazine Ring Formation: The α-dicarbonyls react with ammonia to form α-aminoketones. Two molecules of an α-aminoketone can then condense and cyclize to form a dihydropyrazine intermediate, which upon oxidation, yields a stable pyrazine ring. The specific alkyl substitution on the pyrazine ring is determined by the structure of the initial dicarbonyl compounds.

-

Formation of the Furfurylthio Moiety: Furfural, formed from sugar dehydration, can react with hydrogen sulfide to produce furfuryl mercaptan (also known as 2-furanmethanethiol).[8]

-

Final Assembly: The final step involves the nucleophilic substitution reaction where the sulfur atom of furfuryl mercaptan attacks an electrophilic site on a methyl-substituted pyrazine precursor, leading to the formation of this compound. The exact nature of the pyrazine precursor at this stage can vary, but it is likely a reactive intermediate such as a halopyrazine or a pyrazinium salt.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a leaving group on the methylpyrazine ring with furfuryl mercaptan. A common laboratory-scale synthesis involves the reaction of 2-chloro-3-methylpyrazine with furfuryl mercaptan.

Materials:

-

2-Chloro-3-methylpyrazine

-

Furfuryl mercaptan (2-Furanmethanethiol)

-

Sodium hydride (NaH) or another suitable base (e.g., sodium methoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Preparation of the Thiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, add a solution of furfuryl mercaptan in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of sodium hydride (or another base) to the solution. The reaction is exothermic and will produce hydrogen gas if NaH is used. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the sodium furfurylthiolate.

-

Nucleophilic Substitution: To the solution of the thiolate, add a solution of 2-chloro-3-methylpyrazine in the anhydrous solvent dropwise via the dropping funnel at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Caption: Workflow for the chemical synthesis of this compound.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound in complex food matrices like coffee is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample preparation technique such as Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).

Instrumentation:

-

Gas Chromatograph (GC) with a Mass Selective Detector (MSD)

-

SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic screw caps and septa

-

Analytical balance

-

Vortex mixer

-

Water bath or heating block

Materials:

-

Ground coffee sample

-

Saturated sodium chloride (NaCl) solution

-

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

-

High-purity water

-

Helium carrier gas (UHP grade)

Step-by-Step Methodology:

-

Sample Preparation (HS-SPME):

-

Weigh a precise amount of finely ground coffee (e.g., 1.0 g) into a 20 mL headspace vial.

-

Add a specific volume of saturated NaCl solution (e.g., 5.0 mL) to the vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

-

Add a known amount of the internal standard solution.

-

Immediately seal the vial with a magnetic screw cap.

-

Vortex the vial for 1 minute to ensure thorough mixing.

-

-

Headspace Extraction:

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.

-

-

GC-MS Analysis:

-

After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C (splitless mode)

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp 1: Increase to 150 °C at a rate of 4 °C/min

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes

-

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-350

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum (characteristic fragment ions).

-

Quantify the compound by comparing the peak area of a characteristic ion to the peak area of the internal standard, using a calibration curve prepared with standards of known concentrations.

-

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This compound stands as a testament to the intricate and fascinating chemistry that underpins the flavors we cherish in our food. From its discovery in the pursuit of understanding coffee's allure to its synthesis in the laboratory and its precise quantification in complex matrices, this molecule continues to be of great importance to the scientific community. This guide has provided a comprehensive journey through the history, formation, synthesis, and analysis of this key aroma compound. It is our hope that the detailed protocols and mechanistic insights presented herein will serve as a valuable resource for researchers and professionals, fostering further innovation and a deeper understanding of the world of flavor.

References

- Vitzthum, O. G., & Werkhoff, P. (1975). Cycloalkapyrazines in coffee aroma. Journal of Agricultural and Food Chemistry, 23(3), 510–516. [Link]

- Mottram, D. S. (2007). The role of sulfur chemistry in thermal generation of aroma. In Flavour Generation (pp. 184-211). Woodhead Publishing.

- Van Lancker, C., Adams, A., & De Kimpe, N. (2011). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1, 3-dihydroxyacetone and 2-oxopropanal. Journal of agricultural and food chemistry, 59(23), 12599-12606.

- Van Lancker, C., Adams, A., & De Kimpe, N. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides. Journal of agricultural and food chemistry, 58(22), 11899-11906.

- Vitzthum, O. G. (1999). Thirty years of coffee chemistry research. In Flavor Chemistry (pp. 1-10). Springer, Boston, MA. [Link]

- Feng, Y., Chen, Y., & Sun, B. (2021). Formation of pyrazines in Maillard model systems: Effects of structures of lysine-containing dipeptides/tripeptides. Foods, 10(2), 273. [Link]

- Blank, I., Sen, A., & Grosch, W. (1992). Potent odorants of the roasted powder and brew of Arabica coffee. Zeitschrift für Lebensmittel-Untersuchung und-Forschung, 195(3), 239-245.

- PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine. National Center for Biotechnology Information.

- Google Patents. (n.d.). WO2020061223A1 - Novel small molecules that enhance flavor qualities of coffee and related beverages.

- Vitzthum, O. G., & Werkhoff, P. (1974). Oxazoles and thiazoles in coffee aroma. Journal of Food Science, 39(6), 1210-1215.

- The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.

- Mutarutwa, D., Navarini, L., Lonzarich, V., Crisafulli, P., Compagnone, D., & Pittia, P. (2020). Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. Journal of Agricultural and Food Chemistry, 68(17), 4743–4751. [Link]

- Lund University Publications. (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS.

- Wikipedia. (n.d.). Furan-2-ylmethanethiol.

- ResearchGate. (2022). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry.

- The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine.

- The Good Scents Company. (n.d.). furfuryl mercaptan.

- Technische Universität München. (n.d.). Studien zur Struktur, Bildung und sensorischen Aktivität von Polyphenol- Thermolyseprodukten.

- ResearchGate. (n.d.). Determination of volatile marker compounds of common coffee roast defects.

- ResearchGate. (2016). New aspects of coffee processing: How do the different post harvest treatments influence the formation of potential flavour precursors?.

- ResearchGate. (2022). Ultrafast cold-brewing of coffee by picosecond-pulsed laser extraction.

- Thieme E-Books & E-Journals. (n.d.). Hohenheimer Konsensusgespräche: Kaffee.

Sources

- 1. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 8. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

CAS number for 2-Furfurylthio-3-methylpyrazine.

An In-depth Technical Guide to 2-Furfurylthio-3-methylpyrazine for Researchers and Drug Development Professionals

Introduction

This compound is a potent aroma compound that plays a significant role in the flavor profiles of a wide variety of thermally processed foods. Characterized by its savory, roasted, and nutty notes, this heterocyclic compound is of considerable interest to the flavor and fragrance industries. Its complex sensory attributes make it a valuable ingredient for creating authentic coffee, chocolate, and meaty flavors in consumer products.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, analytical methodologies, and applications, tailored for researchers, scientists, and professionals in drug development who may utilize it as a flavoring agent in medicinal formulations.[1]

Chemical Identity and Isomerism

A point of common confusion for this compound is the existence of multiple Chemical Abstracts Service (CAS) numbers. This arises from the commercial availability of both the specific isomer and mixtures of its isomers. The primary CAS number for the well-defined this compound is 59303-07-0 .[2][3] However, other CAS numbers often refer to mixtures where the furfurylthio group is attached to different positions on the methylpyrazine ring.

Table 1: Chemical Identifiers for this compound and its Isomeric Mixtures

| Identifier | This compound | Isomeric Mixture |

| IUPAC Name | 2-((Furan-2-ylmethyl)thio)-3-methylpyrazine | 2-Methyl-3(or 5 or 6)-(furfurylthio)pyrazine |

| CAS Number | 59303-07-0[2][3] | 65530-53-2[4][5][6], 59035-98-2[3] |

| FEMA Number | 3189[3][7] | 3189[3][6] |

| Molecular Formula | C₁₀H₁₀N₂OS | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.27 g/mol [3] | 206.27 g/mol |

| InChI | InChI=1S/C10H10N2OS/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h2-6H,7H2,1H3[3] | Varies with composition |

| InChIKey | PFRSWMCUERVSAT-UHFFFAOYSA-N[3] | Varies with composition |

| SMILES | CC1=NC=CN=C1SCC2=CC=CO2[3] | Varies with composition |

The following diagram illustrates the relationship between the primary isomer and its related structures often found in commercial mixtures.

Caption: Relationship between the specific isomer and commercial mixtures.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with low water solubility but is soluble in organic solvents.[3] Its high boiling point and complex aromatic structure contribute to its persistence and potency as a flavor compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Coffee, nutty, roasted, meaty, sulfurous | [5] |

| Boiling Point | 153-156 °C at 10 mmHg | [5] |

| Refractive Index | 1.580 - 1.586 @ 20°C | [5] |

| Solubility | Insoluble in water, soluble in alcohol | [3][5] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The causality behind this choice of reaction is its efficiency in forming carbon-sulfur bonds. A common and effective method involves the reaction of 2-chloro-3-methylpyrazine with furfuryl mercaptan. The protocol is self-validating as the progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Synthesis Methodology:

-

Reactant Preparation: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-3-methylpyrazine in a suitable aprotic polar solvent like dimethylformamide (DMF).

-

Addition of Mercaptan: Add an equimolar amount of furfuryl mercaptan to the solution.

-

Base Catalyst: Add a slight excess of a non-nucleophilic base, such as potassium carbonate, to act as a proton scavenger. This is crucial to deprotonate the mercaptan, forming the more nucleophilic thiolate anion, which drives the reaction forward.

-

Reaction Condition: Heat the mixture to 80-100°C under a nitrogen atmosphere to prevent oxidation of the mercaptan. The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final product.

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies

The determination of this compound in complex matrices such as food products necessitates a highly sensitive and selective analytical technique. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose due to its excellent separation capabilities and definitive identification power.[2][4] For trace-level detection, a pre-concentration step using Headspace Solid-Phase Microextraction (HS-SPME) is often employed. The choice of HS-SPME is based on its solvent-free nature, simplicity, and high sensitivity for volatile and semi-volatile compounds.[1]

Detailed HS-SPME-GC-MS Protocol for Coffee Beans:

-

Sample Preparation: Weigh 2 grams of finely ground roasted coffee beans into a 20 mL headspace vial. Add 5 mL of a saturated sodium chloride solution. The salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile organic compounds into the headspace.

-

Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.

-

HS-SPME Extraction: Equilibrate the vial at 60°C for 15 minutes. Then, expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes. This fiber is chosen for its broad selectivity for a wide range of volatile compounds.

-

GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 5 minutes. Use a non-polar capillary column (e.g., DB-5ms) for separation. The GC oven temperature program should start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Full scan mode is used for qualitative analysis, and selected ion monitoring (SIM) mode is used for quantitative analysis to enhance sensitivity and selectivity.

Caption: Analytical workflow for this compound in coffee.

Applications in Industry

The primary application of this compound is as a flavoring agent.[3] Its characteristic roasted and savory notes are instrumental in building complex flavor profiles in:

-

Beverages: Especially in coffee and chocolate-flavored drinks to impart a rich, roasted aroma.

-

Savory Foods: Used in soups, sauces, and meat products to enhance savory and roasted notes.

-

Baked Goods: Contributes to the aroma of baked bread and other cereal products.

In the context of drug development, it can be used as an excipient to mask unpleasant tastes in oral formulations, thereby improving patient compliance.[1]

Safety and Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3] It is also listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3189.[3]

Conclusion

This compound is a key aroma compound with significant industrial applications. A clear understanding of its chemical identity, particularly the distinction between its specific isomer (CAS 59303-07-0) and its commercially available mixtures, is crucial for its effective application and regulatory compliance. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers and industry professionals working with this potent flavor compound. Its favorable safety profile further supports its continued use in the food and pharmaceutical industries.

References

- PubChem. 2-Methyl-3-(furfurylthio)pyrazine. [Link]

- The Good Scents Company. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. [Link]

- Win Win International Inc. 2-Methyl-3(5 or 6)-Furfurylthio Pyrazine. [Link]

- PubMed. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). [Link]

- Journal of Raw Materials to Processed Foods. Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. [Link]

- PubMed. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. [Link]

- Lund University Publications. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. [Link]

Sources

- 1. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journalrpfoods.com [journalrpfoods.com]

- 5. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 6. greatwinusa.com [greatwinusa.com]

- 7. concentratingonchromatography.com [concentratingonchromatography.com]

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of 2-Furfurylthio-3-methylpyrazine

Introduction

2-Furfurylthio-3-methylpyrazine is a potent, sulfur-containing heterocyclic aroma compound of significant interest in the flavor and fragrance industry.[1] Its unique and complex sensory profile contributes characteristic notes to a wide variety of food products, most notably those that undergo thermal processing. This guide provides a comprehensive technical overview of its chemical properties, detailed odor profile, sensory evaluation methodologies, and analytical protocols for its characterization.

This document is intended for researchers, flavor chemists, and quality control specialists. It aims to provide not only descriptive information but also the practical and theoretical basis for the analysis and application of this impactful aroma compound. The methodologies described are grounded in established principles of sensory and analytical science, providing a framework for reliable and reproducible characterization.

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to its handling, analysis, and application in flavor systems.

| Property | Value | Source |

| Chemical Name | 2-((Furan-2-ylmethyl)thio)-3-methylpyrazine | [2] |

| Synonyms | 2-Methyl-3-(furfurylthio)pyrazine, FEMA 3189 | [2][3] |

| CAS Number | 65530-53-2 | [4] |

| Molecular Formula | C10H10N2OS | [2][5] |

| Molecular Weight | 206.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/solid | [6] |

| Boiling Point | 153-156 °C @ 10 mmHg; 314.7 °C @ 760 mmHg | [3][5] |

| Flash Point | 56.67 °C (134 °F) | [3] |

| Specific Gravity | ~1.21 g/cm³ | [4] |

| Solubility | Soluble in alcohol, sparingly soluble in water | [3] |

Note: Commercial products are often a mixture of isomers (e.g., 2-furfurylthio-3-methyl-, 2-furfurylthio-5-methyl-, and 2-furfurylthio-6-methylpyrazine). The properties can vary slightly based on the isomeric ratio.[3]

Comprehensive Odor Profile and Sensory Characteristics

This compound is renowned for its powerful and complex aroma. Its profile is multifaceted and highly dependent on concentration.

-

Primary Descriptors : At typical usage levels, the dominant notes are roasted coffee , nutty , and meaty .[3]

-

Secondary Descriptors : Subtle undertones of sulfurous , roasted , and cooked meat can also be perceived.[3] Some suppliers also describe notes of sesame seed oil.[3][4]

-

Concentration Effects : At very low concentrations (ppb range), it imparts a desirable roasted, savory character. At higher concentrations, the sulfurous notes can become more pronounced and potentially overpowering.

-

Flavor Contribution : In food systems, it enhances savory flavors, contributes a "brown-roasted" character, and adds depth to coffee, chocolate, and roasted nut profiles. Pyrazines, in general, are crucial for the characteristic aroma of foods that undergo Maillard reactions and roasting.[7]